1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride
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Overview
Description
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of an azo group, a nitro group, and a chloro substituent on a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride typically involves multiple steps. One common method includes the following steps:
Diazotization: Conversion of an amine group to a diazonium salt.
Azo Coupling: Reaction of the diazonium salt with another aromatic compound to form the azo linkage.
Substitution: Introduction of the chloro group.
Quaternization: Formation of the hydrazinium chloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro and chloro groups also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Similar structure with an ethanol group instead of the hydrazinium chloride.
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:
Uniqueness
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
4531-45-7 |
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Molecular Formula |
C18H24Cl2N6O2 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
amino-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H24ClN6O2.ClH/c1-4-23(11-12-25(2,3)20)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)19;/h5-10,13H,4,11-12,20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YEECVOLPHCRYOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
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